molecular formula C18H25BrN2O3 B13089094 Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13089094
M. Wt: 397.3 g/mol
InChI Key: NIRPLJHBAKDTOB-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the reaction of 7-bromo-4,5-dihydro-3H-benzo[B][1,4]oxazepine with tert-butyl piperidine-1-carboxylate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a corresponding amine derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a spiro linkage that connects a benzo[B][1,4]oxazepine moiety to a piperidine ring. The presence of a tert-butyl ester group and bromine atom at specific positions contributes to its distinctive chemical properties and potential biological activities. The molecular formula is C18H25BrN2OC_{18}H_{25}BrN_2O with a molecular weight of approximately 397.3 g/mol.

Preliminary studies suggest that tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] may interact with specific receptors or enzymes in biological systems. Notably, it may influence pathways related to neuroactivity. The following mechanisms have been proposed:

  • Acetylcholinesterase Inhibition : Similar compounds have shown acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. For instance, derivatives of benzoxazepines have demonstrated AChE inhibition with IC50 values around 6.98 µM .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties against oxidative stress and neurotoxicity induced by β-amyloid fragments in neuroblastoma cells .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be significantly influenced by variations in its structure. A comparative analysis with related compounds highlights how halogen substitutions and functional groups affect biological properties:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Bromine instead of FluorinePotentially similar neuroactivityHalogen substitution impact
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Fluorine atom presentAntimicrobial properties reportedDifferent halogen substitution
Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Presence of an oxo groupVaries based on carbonyl functionalityPresence of carbonyl group

This table illustrates how variations in halogenation and functional groups can significantly influence both chemical behavior and biological activity.

Acetylcholinesterase Inhibition

A study focusing on the AChE inhibitory activity of various benzoxazepines found that structural modifications significantly affected potency. Compounds with similar spirocyclic structures showed varying degrees of inhibition . This highlights the potential for tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] to be explored further for its AChE inhibitory properties.

Properties

Molecular Formula

C18H25BrN2O3

Molecular Weight

397.3 g/mol

IUPAC Name

tert-butyl 7-bromospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25BrN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-12-13(19)4-5-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3

InChI Key

NIRPLJHBAKDTOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)Br)CC1

Origin of Product

United States

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